![molecular formula C21H16ClN3O2 B7460743 N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide, also known as BIBX1382BS, is a compound that has gained attention in scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to decreased cell proliferation and increased apoptosis, ultimately resulting in decreased tumor growth.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to decrease tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this receptor. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that can compensate for EGFR inhibition.
Direcciones Futuras
There are several potential future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in combination with immunotherapy, as EGFR inhibition may enhance the immune response to cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration schedule of N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide in clinical trials.
Métodos De Síntesis
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide is synthesized through a multi-step process that involves the reaction of 2-methoxyphenylamine with 2-nitrobenzaldehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-chloro-3-nitrobenzoic acid to form the final product, N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide.
Aplicaciones Científicas De Investigación
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to decreased cell proliferation and increased apoptosis, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-27-19-10-9-13(20-23-16-7-2-3-8-17(16)24-20)12-18(19)25-21(26)14-5-4-6-15(22)11-14/h2-12H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMPBATYAXMSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.